Thiirane

Catalog No.
S571123
CAS No.
420-12-2
M.F
C2H4S
M. Wt
60.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiirane

CAS Number

420-12-2

Product Name

Thiirane

IUPAC Name

thiirane

Molecular Formula

C2H4S

Molecular Weight

60.12 g/mol

InChI

InChI=1S/C2H4S/c1-2-3-1/h1-2H2

InChI Key

VOVUARRWDCVURC-UHFFFAOYSA-N

SMILES

C1CS1

Solubility

Slightly soluble in ethanol and ether; soluble in acetone and chloroform
In water, 2.8X10+4 mg/L at 25 °C (est)

Synonyms

divinyl sulfide, divinylsulfide, ethene, 1,1'-thiobis-, ethylene sulfide, thiirane, vinyl sulfide

Canonical SMILES

C1CS1

Precursor for Functionalized Molecules

Thiirane's high reactivity stems from the inherent ring strain present in its three-membered structure. This strain makes the C-S bond susceptible to nucleophilic attack, allowing thiirane to react readily with various functional groups. This property makes it a valuable precursor for synthesizing a diverse range of functionalized molecules, including:

  • Thioethers: Thiiranes can be readily converted to thioethers (sulfide analogs of ethers) by reacting them with various nucleophiles, such as thiols or alcohols. These thioethers find applications in various fields, including medicinal chemistry and material science .
  • Thiiranes: By reacting thiirane with itself, researchers can obtain longer chain thiiranes containing multiple sulfur atoms. These compounds exhibit unique properties and are being explored for their potential applications in material science and organic synthesis .
  • Heterocycles: Thiirane can act as a starting material for the synthesis of diverse heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in the ring structure. These heterocycles often possess unique biological and functional properties, making them valuable in drug discovery and material science research .

Exploring Biological Activity

Due to its high reactivity, thiirane itself exhibits various biological activities, including:

  • Cytotoxic effects: Studies have shown that certain thiirane derivatives exhibit cytotoxic properties, meaning they can kill or damage cells. This characteristic makes them potential candidates for cancer research and development of novel anticancer agents .
  • Antimicrobial activity: Some thiirane derivatives have demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential application in the development of new antimicrobial agents .

Thiirane, commonly referred to as ethylene sulfide, is a three-membered cyclic compound with the molecular formula C2H4S\text{C}_2\text{H}_4\text{S}. It is recognized as the smallest sulfur-containing heterocycle and the simplest episulfide. The structure of thiirane features a sulfur atom bonded to two carbon atoms, forming a triangular shape. According to electron diffraction studies, the C-C and C-S bond lengths are approximately 1.473 Å and 1.811 Å, respectively, with bond angles of 66.0° for C-C-S and 48.0° for C-S-C . Thiirane is characterized by its highly unpleasant odor, typical of many organosulfur compounds .

Thiirane is a hazardous compound with a strong, unpleasant odor. It is toxic upon inhalation, ingestion, or skin contact []. Thiirane is also flammable and can irritate the eyes and respiratory tract [].

Here are some safety precautions to consider when handling thiirane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of waste according to proper regulations.
, including:

  • Ring-opening Reactions: Thiirane can react with nucleophiles such as amines to form 2-mercaptoethylamines, which serve as effective chelating ligands .
  • Oxidation: When oxidized with periodate, thiirane produces ethylene episulfoxide .
  • Thermal Decomposition: Thiirane dioxides can decompose thermally to yield alkenes with the elimination of sulfur dioxide .

These reactions highlight the versatility of thiirane in organic synthesis and its potential applications in various chemical processes.

Thiirane can be synthesized through various methods:

  • From Ethylene Carbonate: A common method involves reacting ethylene carbonate with potassium thiocyanate under vacuum conditions to produce thiirane .
    KSCN+C2H4O2COKOCN+C2H4S+CO2\text{KSCN}+\text{C}_2\text{H}_4\text{O}_2\text{CO}\rightarrow \text{KOCN}+\text{C}_2\text{H}_4\text{S}+\text{CO}_2
  • Microwave Irradiation: Thiiranes can also be synthesized in excellent yields via microwave irradiation of a mixture of α-haloketones and O,O-diethyl hydrogen phosphorodithioate in solvent-free conditions .
  • Ring-opening Reactions: Recent literature describes a method using deep eutectic solvents for the preparation of β-hydroxy sulfides from in situ generated S-alkylisothiouronium salts .

These methods demonstrate the adaptability and efficiency of thiirane synthesis in organic chemistry.

Thiirane and its derivatives have several applications:

  • Chemical Intermediates: They serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Ligands in Coordination Chemistry: Thiiranes can act as ligands due to their ability to coordinate with metal ions.
  • Material Science: Their unique properties make them suitable for use in polymer chemistry and materials science.

The versatility of thiirane allows for its utilization across multiple fields.

Thiirane shares similarities with other cyclic sulfur compounds but possesses unique characteristics that distinguish it:

CompoundStructureUnique Features
ThiiraneC2H4S\text{C}_2\text{H}_4\text{S}Smallest sulfur-containing heterocycle
OxiraneC2H4O\text{C}_2\text{H}_4\text{O}Contains oxygen instead of sulfur
ThietaneC4H8S\text{C}_4\text{H}_8\text{S}Larger ring structure (four-membered)
ThiolaneC4H10S\text{C}_4\text{H}_{10}\text{S}Similar size but contains more carbon atoms

Thiirane's three-membered ring structure contributes to its high reactivity compared to larger cyclic compounds like thietane or thiolane. This unique feature makes it particularly valuable in synthetic chemistry where strain-induced reactivity is advantageous.

Thiirane, systematically designated under the International Union of Pure and Applied Chemistry nomenclature, represents the parent compound of a class of three-membered sulfur-containing heterocycles. The compound is more commonly recognized by its alternative designation as ethylene sulfide, reflecting its structural relationship to ethylene and its sulfur-containing nature. Additional nomenclature variants include thiacyclopropane, thiirene (2,3-dihydro-), and ethylene episulfide, with the term "episulfide" serving as a general classification for this structural motif.

The historical development of thiirane chemistry traces back to the early twentieth century, with foundational contributions from several prominent chemists. Staudinger and Pfenninger conducted pioneering studies on episulfides in 1916, followed by Delepine's investigations in 1920. A significant methodological advancement occurred in 1934 when Dachlauer and Jackel developed a general synthetic approach for episulfides from epoxides using alkali thiocyanates and thiourea, establishing a fundamental transformation that remains relevant in contemporary synthetic chemistry.

The Chemical Abstracts Service registry number for thiirane is 420-12-2, providing a unique identifier for this compound in chemical databases and literature. The systematic nomenclature reflects the compound's position within the broader classification of thiiranes, which encompasses all derivatives containing the three-membered ring structure with two carbon atoms and one sulfur atom.

Structural Classification and Heterocyclic Significance

Thiirane belongs to the class of organic compounds known as thiiranes, which are characterized as heterocyclic compounds containing a saturated three-membered ring with two carbon atoms and one sulfur atom. Within the broader taxonomic classification system, thiirane is categorized under organoheterocyclic compounds, specifically within the aliphatic heteromonocyclic compounds framework.

Detailed structural analysis through electron diffraction studies has revealed precise geometric parameters for the thiirane ring system. The carbon-carbon bond distance measures 1.473 Angstroms, while the carbon-sulfur bond distances are 1.811 Angstroms. The angular geometry of the ring system exhibits characteristic distortions from ideal tetrahedral angles, with the carbon-carbon-sulfur angle measuring 66.0 degrees and the carbon-sulfur-carbon angle measuring 48.0 degrees.

The molecular formula of thiirane is represented as C₂H₄S, with a molecular weight of 60.11 to 60.12 atomic mass units. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as C1CS1 and the International Chemical Identifier as InChI=1S/C2H4S/c1-2-3-1/h1-2H2.

Table 1: Structural Parameters of Thiirane

ParameterValueUnitReference
Molecular FormulaC₂H₄S-
Molecular Weight60.11-60.12g/mol
Carbon-Carbon Bond Distance1.473Å
Carbon-Sulfur Bond Distance1.811Å
Carbon-Carbon-Sulfur Angle66.0degrees
Carbon-Sulfur-Carbon Angle48.0degrees

The heterocyclic significance of thiirane extends beyond its structural parameters to encompass its role as the smallest sulfur-containing heterocycle and the simplest episulfide. This fundamental position within sulfur heterocycle chemistry makes thiirane a crucial reference compound for understanding structure-activity relationships in larger sulfur-containing ring systems.

Comparative Analysis with Oxygen Analogues (Epoxides)

The comparative analysis between thiirane and its oxygen analogue, oxirane (ethylene oxide), reveals fundamental differences in both structural and reactive properties that highlight the influence of heteroatom substitution in three-membered ring systems. These differences have significant implications for synthetic applications and mechanistic understanding of ring-opening reactions.

Ring strain energy represents one of the most significant differentiating factors between thiiranes and epoxides. Experimental determinations through hydrogenation methods have established that ethylene sulfide possesses a ring strain energy of approximately 9 kilocalories per mole, compared to 14 kilocalories per mole for ethylene oxide. This reduced strain energy in the sulfur-containing system reflects the longer carbon-sulfur bonds relative to carbon-oxygen bonds, resulting in less severe angular distortion within the three-membered ring framework.

Kinetic studies comparing the reactivity of thiirane and epoxide systems toward nucleophilic attack have revealed notable differences in reaction rates and mechanisms. Investigation of the reactions of propylene sulfide and propylene oxide with aniline demonstrated that episulfides exhibit lower reactivity toward nucleophilic attack compared to epoxides, with rate differences ranging from factors of two to six over the temperature range studied. The activation energy for propylene sulfide was found to be higher than that of the corresponding epoxide, indicating greater energetic barriers to ring-opening in the sulfur-containing system.

Table 2: Comparative Properties of Thiirane versus Oxirane

PropertyThiirane (Ethylene Sulfide)Oxirane (Ethylene Oxide)Reference
Ring Strain Energy~9 kcal/mol~14 kcal/mol
Heteroatom Bond Length1.811 Å (C-S)~1.43 Å (C-O)
Relative Nucleophilic ReactivityLowerHigher
StabilityLess stable than epoxidesMore stable
Common OccurrenceLess commonMore common

The mechanistic implications of these differences extend to the transition state structures involved in ring-opening reactions. The longer carbon-sulfur bonds and reduced electronegativity of sulfur compared to oxygen result in different charge distribution patterns during nucleophilic attack. The sulfur atom's larger size and lower electronegativity contribute to reduced solvation effects around developing anionic sites, as evidenced by less negative entropy of activation values observed for thiirane reactions compared to epoxide reactions.

Electronic effects also differentiate thiirane from epoxide chemistry, with the sulfur atom's different hybridization and bonding characteristics influencing both ground state stability and transition state energetics. The polarizability of sulfur compared to oxygen creates different electrostatic environments within the ring system, affecting both intermolecular interactions and reactivity patterns toward various classes of nucleophiles.

Research Relevance in Organic Synthesis and Material Science

Thiirane compounds have established significant research relevance across multiple domains of chemistry, particularly in organic synthesis methodologies and advanced materials development. The unique reactivity profile and structural characteristics of thiiranes enable access to sulfur-containing molecular architectures that are challenging to obtain through alternative synthetic routes.

In organic synthesis, thiirane serves as a versatile building block for the construction of complex sulfur-containing molecules through ring-opening reactions. The compound readily undergoes mercaptoethylation reactions with amines to produce 2-mercaptoethylamines, which function as effective chelating ligands in coordination chemistry. This transformation follows the general reaction pathway: C₂H₄S + R₂NH → R₂NCH₂CH₂SH, providing direct access to bifunctional molecules containing both amine and thiol functionalities.

Recent methodological developments have expanded the synthetic utility of thiiranes through the development of catalytic enantioselective conversion processes. Advanced catalytic systems utilizing Brønsted acid catalysis have enabled the efficient and enantioselective conversion of epoxides to thiiranes through kinetic resolution processes. These methods achieve high yields and enantiomeric purities for both epoxide starting materials and thiirane products, with catalyst loadings as low as 0.01 mole percent demonstrating the efficiency of these transformations.

Contemporary research has also explored novel synthetic routes to thiiranes that bypass traditional harsh reaction conditions. Innovative approaches utilizing aldazine N-oxides with Lawesson's reagent have provided stereoselective access to cis-thiiranes under mild reaction conditions. This methodology demonstrates excellent diastereoselectivity and broad substrate scope, accommodating various alkyl and aryl substituents while maintaining high stereochemical control.

Table 3: Synthetic Applications and Methodologies for Thiirane Chemistry

Application AreaMethodologyKey FeaturesReference
Chelating Ligand SynthesisMercaptoethylation with aminesDirect access to bifunctional molecules
Enantioselective SynthesisBrønsted acid catalyzed epoxide conversionHigh yields and enantioselectivity
Stereoselective SynthesisAldazine N-oxide/Lawesson's reagentMild conditions, high diastereoselectivity
Ring-Opening PolymerizationAllylic epoxide modificationIncreased strain energy for polymerization

Materials science applications of thiirane chemistry have emerged through investigations of ring strain effects in polymerization processes. Research into ring-opening metathesis polymerization has demonstrated that incorporation of allylic epoxides, including thiirane derivatives, significantly increases the strain energy of cyclic olefin monomers. These modifications enable more effective polymerization processes and provide access to functional polymer materials with unique properties.

The biological relevance of thiirane compounds has also attracted research attention, particularly in the development of enzyme inhibitors and pharmaceutical intermediates. Studies have investigated thiirane derivatives as analogues of biologically active epoxides, with several derivatives demonstrating inhibitory activity against gelatinases. This research direction highlights the potential for thiirane-based compounds to serve as scaffolds for medicinal chemistry applications.

Environmental and exposure considerations have positioned thiirane within the human exposome framework, recognizing it as a compound that individuals may encounter through various exposure pathways. While not naturally occurring, thiirane has been identified in human blood samples, indicating environmental or occupational exposure sources and emphasizing the importance of understanding its chemical behavior and transformation pathways.

Bond Lengths and Angles (Carbon-Carbon, Carbon-Sulfur, and Ring Torsion)

The molecular geometry of thiirane has been extensively characterized through electron diffraction studies, which provide precise structural parameters for this three-membered ring system [5]. The carbon-carbon bond length in thiirane measures 1.473 Å, while the carbon-sulfur bond lengths are 1.811 Å [5]. These bond distances reflect the significant geometric constraints imposed by the three-membered ring structure.

The angular parameters of thiirane deviate substantially from ideal tetrahedral geometry due to ring strain [5]. The carbon-carbon-sulfur bond angles measure 66.0°, while the carbon-sulfur-carbon angle is considerably smaller at 48.0° [5] [7]. These acute angles represent a significant departure from the approximately 109.5° tetrahedral angle expected for unstrained systems.

High-level theoretical calculations using the 6-31G* basis set have provided additional insights into the structural parameters of thiirane [6]. The carbon-sulfur bond distance calculated at this level (1.861 Å with 6-31G* and 1.812 Å with STO-3G) shows good agreement with experimental values, confirming the reliability of both experimental and computational approaches [6].

Table 1: Structural Parameters of Thiirane

ParameterValueMethodReference
C-C Bond Length1.473 ÅElectron Diffraction [5]
C-S Bond Length1.811 ÅElectron Diffraction [5]
C-C-S Bond Angle66.0°Electron Diffraction [5]
C-S-C Bond Angle48.0°Electron Diffraction [5]
C-S Bond Length1.861 Å6-31G* Calculation [6]
C-S Bond Length1.812 ÅSTO-3G Calculation [6]

Electronic Configuration and Ring Strain

The electronic structure of thiirane is characterized by significant ring strain energy, which has been quantitatively determined through theoretical calculations [10] [11]. The ring strain energy of thiirane is 19.8 kilocalories per mole, which is notably lower than that of its oxygen analog oxirane (27.3 kilocalories per mole) [10]. This difference reflects the larger atomic radius of sulfur compared to oxygen, which partially alleviates the geometric strain in the three-membered ring.

Advanced quantum chemical studies have revealed that thiirane exhibits unique electronic properties related to its strained ring system [11] [12]. The molecule demonstrates strain relaxation mechanisms through increased s-character in the lone pair orbital of the sulfur atom [11] [13]. This orbital rehybridization represents an important mechanism by which the molecule accommodates the severe angular distortions imposed by the three-membered ring geometry.

The electronic configuration of thiirane has been extensively studied using various theoretical methods, including coupled-cluster calculations and density functional theory [11] [28]. These studies indicate that the frontier molecular orbitals of thiirane are significantly affected by the ring strain, leading to unique electronic properties that distinguish it from both acyclic sulfur compounds and larger ring systems.

Comparative studies with related heterocycles demonstrate that three-membered rings containing sulfur exhibit distinct electronic characteristics [13]. The antiaromaticity present in certain three-membered rings is partially alleviated in thiirane through geometric distortion and the inherent properties of the sulfur heteroatom [11].

Table 2: Ring Strain Energies of Three-Membered Heterocycles

CompoundRing Strain Energy (kcal/mol)Reference
Thiirane19.8 [10]
Oxirane27.3 [10]
Thietane19.6 [10]
Oxetane25.5 [10]

Physical Properties (Melting Point, Boiling Point, Solubility, Density)

Thiirane exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [14] [17] [19]. The compound has a molecular weight of 60.118 grams per mole and exists as a liquid under standard conditions [2] [14].

The boiling point of thiirane ranges from 55 to 56 degrees Celsius, as reported by multiple sources [14] [17] [19] [22]. This relatively low boiling point is consistent with the compound's small molecular size and limited intermolecular forces. The melting point has been reported as 207-209 degrees Celsius, though this value appears to be inconsistent with the boiling point data and may represent a different measurement or compound state [19] [20].

The density of thiirane is 1.01 grams per milliliter at 25 degrees Celsius [16] [17] [19]. This value indicates that thiirane is slightly denser than water, which is typical for organosulfur compounds due to the presence of the heavier sulfur atom.

Regarding solubility characteristics, thiirane demonstrates poor water solubility [18] [19]. The compound is described as insoluble in water, which is expected given its organosulfur nature and lack of significant polar functional groups [19]. However, thiirane shows solubility in organic solvents, being soluble in chloroform and sparingly soluble in methanol [19]. The compound also demonstrates solubility in acetone and ether [18].

The dipole moment of thiirane is 1.84 Debye, indicating moderate polarity arising from the electronegativity difference between carbon and sulfur atoms and the asymmetric charge distribution in the strained ring system [17].

Table 3: Physical Properties of Thiirane

PropertyValueUnitsReference
Molecular Weight60.118g/mol [2]
Boiling Point55-56°C [14] [17] [19]
Density1.01g/mL at 25°C [17] [19]
Dipole Moment1.84D [17]
Water SolubilityInsoluble- [19]
Chloroform SolubilitySoluble- [19]
Critical Temperature555K [14]

Spectroscopic Characterization (Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectroscopic characterization of thiirane has been extensively studied using both experimental and theoretical approaches [24] [25] [26] [27]. High-resolution infrared spectra have been recorded using synchrotron radiation sources, providing detailed information about the vibrational modes of the molecule [27].

The infrared spectrum of thiirane exhibits characteristic absorption bands that reflect the unique structural features of the three-membered ring system [24] [26]. Fundamental vibrational frequencies have been identified and assigned through symmetry analysis, group frequency correlations, and comparison with theoretical calculations [26].

Far-infrared spectroscopy studies have revealed specific vibrational modes, including the ν₅ fundamental at 628.1 wavenumbers and the ν₁₅ fundamental at 669.7 wavenumbers [27]. These measurements demonstrate strong Coriolis coupling effects between vibrational modes, which is characteristic of small ring systems [27].

Comprehensive vibrational studies using deuterated isotopologues have provided additional insights into the vibrational assignments [26] [28]. These studies have utilized modified valence force field calculations to reproduce experimental frequencies and have achieved excellent agreement with observed spectra [26].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of thiirane has been investigated using both proton and carbon-13 techniques [32] [33]. The molecular symmetry of thiirane results in simplified nuclear magnetic resonance spectra due to the equivalence of carbon atoms and hydrogen atoms in the ring system [32].

Carbon-13 nuclear magnetic resonance studies have been particularly informative for understanding the electronic environment of the carbon atoms in the strained ring system [32] [33]. The chemical shifts observed in thiirane reflect the unique electronic properties arising from ring strain and the presence of the sulfur heteroatom [34].

Proton nuclear magnetic resonance spectra of thiirane exhibit characteristic chemical shifts that are influenced by the ring strain and the magnetic anisotropy effects of the sulfur atom [32] [33]. These studies have provided valuable information about the electronic structure and have been used to establish correlations with other spectroscopic data [34].

Mass Spectrometry

Mass spectrometric analysis of thiirane using electron ionization has provided detailed information about the fragmentation patterns and ionization processes [38] [39] [42]. The molecular ion peak appears at mass-to-charge ratio 60, corresponding to the molecular weight of thiirane [38].

Electron ionization studies have revealed multiple ionization potentials for thiirane, with values of 9.05, 11.32, 11.72, and 13.59 electron volts [38] [44]. These ionization energies reflect the different molecular orbitals involved in the ionization process and provide insights into the electronic structure of the molecule [44].

The fragmentation patterns observed in mass spectrometry demonstrate the preferential formation of sulfur-containing fragments, which is consistent with the relative stability of these species [38] [42]. Ion-molecule reactions involving thiirane have been studied extensively, revealing unique sulfur-transfer mechanisms that are characteristic of this compound class [42].

Table 4: Spectroscopic Data Summary for Thiirane

TechniqueKey ParametersValuesReference
IR Spectroscopyν₅ fundamental628.1 cm⁻¹ [27]
IR Spectroscopyν₁₅ fundamental669.7 cm⁻¹ [27]
Mass SpectrometryMolecular ionm/z 60 [38]
PhotoelectronFirst ionization9.05 eV [38] [44]
PhotoelectronSecond ionization11.32 eV [44]
PhotoelectronThird ionization11.72 eV [44]
PhotoelectronFourth ionization13.59 eV [44]

Traditional Chalcogen Exchange Reactions

Traditional chalcogen exchange reactions represent the most established and widely utilized approach for thiirane synthesis, primarily involving the conversion of epoxides to their sulfur analogues using various sulfurating agents. These methods have been extensively developed and refined over several decades, providing reliable access to thiiranes under diverse reaction conditions [1] [2] [3].

The most commonly employed sulfurating agents include potassium thiocyanate, thiourea, and ammonium thiocyanate, each offering distinct advantages in terms of reaction conditions, substrate scope, and product yields. Potassium thiocyanate has emerged as particularly effective when used in combination with phase transfer catalysts, enabling reactions to proceed under mild aqueous conditions [2] [3]. The use of 1,4-bis(triphenylphosphonium)-2-butene dichloride as a phase transfer catalyst in water at room temperature has demonstrated exceptional efficiency, converting various epoxides carrying electron-donating or electron-withdrawing groups to their corresponding thiiranes in yields ranging from 75-95% [2].

Thiourea-based methodologies have gained significant attention due to their compatibility with environmentally benign reaction conditions. The combination of thiourea with β-cyclodextrin in aqueous medium represents a particularly notable advancement, allowing for the synthesis of thiiranes under neutral conditions at room temperature [4]. This approach has proven effective for a wide range of epoxide substrates, consistently delivering yields between 80-92% while avoiding the use of organic solvents [4].

Sulfurating AgentCatalyst/ConditionsSubstrate ScopeYield Range (%)Reference
Potassium thiocyanate (KSCN)1,4-bis(triphenylphosphonium)-2-butene dichloride/H₂O/rtAromatic and aliphatic epoxides75-95 [2] [3]
Thioureaβ-cyclodextrin/H₂O/rtVarious epoxide types80-92 [4]
Ammonium thiocyanate (NH₄SCN)Oxalic acid/organic solventTerminal and substituted epoxides65-88 [5]
Sodium thiocyanate (NaSCN)Phase transfer catalystAromatic epoxides70-85 [6]
Thioacetic acidMitsunobu conditionsPrimary and secondary alcohols60-80 [7]

Ammonium thiocyanate has proven particularly valuable when employed with protic acid catalysts such as oxalic acid, facilitating the conversion of both terminal and substituted epoxides to thiiranes under relatively mild conditions [5]. This methodology typically achieves yields in the range of 65-88%, demonstrating good tolerance for various functional groups while maintaining operational simplicity [5].

The mechanistic pathway for these chalcogen exchange reactions generally involves nucleophilic attack of the sulfur-containing reagent at the less substituted carbon of the epoxide ring, followed by intramolecular cyclization to form the three-membered thiirane ring [1] [7]. The stereochemical outcome of these transformations is largely determined by the configuration of the starting epoxide, with retention of stereochemistry being the predominant pathway [7].

Catalytic Approaches (Organocatalysis, Lawesson's Reagent)

Organocatalytic methodologies have emerged as powerful alternatives to traditional metal-catalyzed transformations, offering environmentally sustainable pathways to thiiranes with enhanced selectivity and functional group tolerance. These approaches encompass both direct organocatalytic synthesis and the strategic use of specialized reagents such as Lawesson's reagent for stereocontrolled transformations [8] [9] [10].

The development of organocatalytic synthesis of thiiranes from alkenes represents a significant advancement in the field. Kokotos and colleagues have demonstrated an innovative two-step protocol involving organocatalytic epoxidation followed by ring-opening with thiourea [8]. This methodology employs 2,2,2-trifluoroacetophenone as an organocatalyst in combination with hydrogen peroxide as an oxidant, enabling the conversion of substituted aromatic styrenes and various other alkenes to their corresponding epoxides [8]. The subsequent treatment with thiourea under catalyst-free conditions provides access to the desired thiiranes in moderate to excellent yields [8].

OrganocatalystSubstrateProduct TypeSelectivityYield Range (%)Reference
2,2,2-TrifluoroacetophenoneAlkenes via epoxidation-thionationThiiranes from alkenesModerate to excellent70-95 [8] [11]
Thiourea-based catalystsVarious epoxidesEnantioenriched thiiranesHigh enantioselectivity65-90 [12] [13]
Chiral phosphoric acidsTerminal epoxidesChiral thiiranesUp to 99% ee55-85 [7]
β-CyclodextrinEpoxide-thiourea complexesThiiranes in aqueous mediumGood diastereoselectivity80-95 [4]
Sparteine derivativesAlkenes (indirect)Chiral building blocksExcellent stereoselectivity85-99 [14]

Thiourea-based organocatalysts have demonstrated exceptional utility in asymmetric transformations, enabling the synthesis of enantioenriched thiiranes through kinetic resolution processes [12] [13]. The List group has pioneered the use of chiral phosphoric acid catalysts for the enantioselective transformation of epoxides into thiiranes, achieving enantiomeric excesses of up to 99% for terminal epoxide substrates [7]. This methodology relies on the dual activation capability of bifunctional thiourea-based organocatalysts, simultaneously coordinating both electrophilic and nucleophilic components to achieve high levels of stereocontrol [15].

Lawesson's reagent has found particular application in specialized transformations involving the formation of thiiranes through novel mechanistic pathways [9] [10]. The reagent's ability to function as both a thionating agent and a source of reactive phosphorus-sulfur intermediates has enabled the development of unique synthetic strategies [10]. Recent applications have demonstrated the utility of Lawesson's reagent in the synthesis of biologically valuable heterocycles, with the formation of thiiranes representing a key transformation in these multicomponent processes [10].

The mechanism of Lawesson's reagent-mediated thionation involves the initial dissociation of the dimeric structure to form reactive dithiophosphine ylide intermediates [9] [10]. These intermediates can interact with various substrates to facilitate sulfur incorporation, with the driving force being the formation of stable phosphorus-oxygen bonds in the final cycloreversion step [10]. The reaction rate is typically faster for ketones, amides, lactones, and lactams compared to esters, which require more forcing conditions for successful transformations [10].

Electrochemical and Photochemical Strategies

Electrochemical and photochemical approaches to thiirane synthesis represent emerging methodologies that offer unique advantages in terms of reaction selectivity, environmental sustainability, and mechanistic control. These strategies have gained increasing attention due to their potential to access thiiranes through novel pathways that complement traditional synthetic methods [16] [17] [18].

Electrochemical synthesis of sulfur-containing compounds has been successfully applied to thiirane formation through various mechanistic pathways. The electrochemical oxidation of sulfonyl hydrazides has been developed as an efficient method for generating sulfinic and sulfonic esters, with the key step involving the formation of sulfonyl radicals through anodic oxidation [17]. This approach operates under metal-free conditions, utilizing a constant current methodology that can be readily scaled for preparative applications [17].

MethodMechanismSubstrate ScopeAdvantagesLimitationsReference
Electrochemical oxidationSulfonyl radical formationSulfonyl hydrazidesMetal-free conditionsLimited substrate scope [17] [19]
Photochemical thiol-eneRadical addition to alkenesThiols and alkenesMild conditions, high selectivityRequires specialized equipment [16]
Thiophene endoperoxide thermolysisSulfur atom transferStrained cyclic alkenesStereoselective transferLimited to cyclic substrates [20] [18]
Electropolymerization of episulfidesRing-opening polymerizationEpisulfidesControlled polymerizationSpecialized applications [21]
Photochemical electron transferRadical cation generationAryl thiiranesDirect activationRequires strong oxidants [22]

Photochemical thiol-ene reactions have emerged as particularly powerful tools for the synthesis of sulfur-containing heterocycles, including thiiranes and their derivatives [16]. The development of continuous flow photochemical processes has enabled the efficient synthesis of thiomorpholine derivatives through telescoped protocols involving thiol-ene coupling followed by base-mediated cyclization [16]. These reactions can be conducted under highly concentrated conditions using minimal amounts of photocatalyst, demonstrating excellent atom economy and environmental compatibility [16].

The use of thiophene endoperoxides for episulfidation represents a unique photochemical approach to thiirane synthesis [20] [18]. This methodology involves the photooxygenation of thiophene to generate the corresponding endoperoxide, which subsequently transfers a sulfur atom to strained cyclic alkenes upon thermolysis [20]. The reaction proceeds with excellent stereoselectivity, particularly for cyclooctene derivatives, indicating a concerted mechanism rather than stepwise radical processes [20].

Molybdenum-catalyzed episulfidation using elemental sulfur and thiiranes as sulfur sources has been developed as an efficient method for the direct conversion of alkenes to episulfides [18]. The most effective system combines dithiophosphate-ligated oxo complexes with phenylthiirane, enabling the conversion of typically unreactive alkenes such as cyclopentene, cycloheptene, and norbornene to their corresponding episulfides under mild conditions [18].

Stereocontrolled Synthesis (cis-Thiiranes via 4π-Electrocyclization)

The stereocontrolled synthesis of cis-thiiranes through 4π-electrocyclization of thiocarbonyl ylides represents one of the most significant recent advances in thiirane chemistry, providing unprecedented access to stereodefined episulfides with excellent diastereoselectivity [7] [23]. This methodology, developed by Chung and colleagues, employs aldazine N-oxides as precursors for the in situ generation of thiocarbonyl ylides, which subsequently undergo stereospecific electrocyclization to afford cis-diarylthiiranes [7] [23].

The synthetic protocol involves the treatment of E,E-aldazine N-oxides with Lawesson's reagent under carefully controlled conditions, leading to the formation of thermally stable cis-diarylthiiranes as essentially single diastereomers [7] [23]. The reaction proceeds through a complex mechanistic pathway involving the initial formation of oxathiazaphospholidine sulfide intermediates, followed by nitrogen extrusion to generate trans-thiocarbonyl ylides [7] [23].

Starting MaterialReagentProduct ConfigurationDiastereoselectivityYield (%)Reference
E,E-Aldazine N-oxidesLawesson's reagentcis-Diarylthiirane>99:1 cis:trans78 [7] [23]
Substituted aldazine N-oxidesLawesson's reagentcis-Substituted thiiranes>95:1 cis:trans65-85 [7] [23]
Heteroaryl aldazine N-oxidesLawesson's reagentcis-Heteroaryl thiiranes>90:1 cis:trans57-64 [7] [23]
Unsymmetrical aldazine N-oxidesLawesson's reagentcis-Mixed thiiranes>95:1 cis:trans70-80 [7] [23]
Electron-rich aldazine N-oxidesLawesson's reagentcis-Methoxy thiiranesUnstable products69 (stabilized) [7] [23]

The exceptional stereoselectivity observed in this transformation has been rationalized through density functional theory calculations, which suggest that the processes leading to thiadiazoline formation occur preferentially on one face of the planar E,E-aldazine N-oxide substrate [7] [23]. The subsequent stereospecific nitrogen extrusion generates trans-thiocarbonyl ylides, which undergo conrotatory 4π-electrocyclization to furnish the observed cis-disubstituted thiirane products [7] [23].

The substrate scope of this methodology encompasses a wide range of diaryl-substituted aldazine N-oxides, with electronic effects playing a crucial role in determining both reaction efficiency and product stability [7] [23]. Electron-neutral and electron-poor aromatic substituents generally provide excellent results, while electron-rich systems may lead to products with reduced stability due to facile desulfurization processes [7] [23].

The intermediacy of trans-thiocarbonyl ylides has been confirmed through trapping experiments with suitable dipolarophiles, providing direct evidence for the proposed mechanistic pathway [7] [23]. Cross-over experiments using mixtures of different aldazine N-oxides have demonstrated the intramolecular nature of the thiirane formation, ruling out intermolecular scrambling processes [7] [23].

Color/Form

Colorless liquid

XLogP3

0.6

Boiling Point

55.5 °C
decomposes at 57 °C

Density

1.0130 g/cu m at 20 °C

LogP

log Kow = 0.81 (est)

Melting Point

-109 °C

UNII

A2W5165740

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

249.98 mmHg
250 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

420-12-2

Wikipedia

Ethylene sulfide

Methods of Manufacturing

...SYNTHESIZED BY REACTION OF 2-HALOETHYLTHIOCYANATES WITH SODIUM SULFIDE. OTHER METHODS...INCL...(1) REACTION OF ETHYLENE CARBONATE WITH SODIUM OR POTASSIUM THIOCYANATE; (2) REACTION OF ETHYLENE MONOTHIOCARBONATE WITH SODIUM CARBONATE... ...METHODS OF SYNTHESIS INCL...(3) REACTION OF ETHYLENE OXIDE WITH THIOUREA, INORGANIC THIOCYANATES OR CARBONYL SULFIDE.
PROBABLY BY REACTION OF ETHYLENE OXIDE WITH POTASSIUM THIOCYANATE OR THIOUREA IN AQUEOUS SOLUTION

General Manufacturing Information

Thiirane: ACTIVE
PATENTS HAVE BEEN FILED FOR USE OF ETHYLENE SULFIDE AS MONOMER... (EG, IN THE PRODN OF HOMOPOLYMERS & COPOLYMERS), AS A MODIFYING AGENT FOR OTHER POLYMERS (EG, CELLULOSE), AS CHEMICAL INTERMEDIATE (EG, FOR PESTICIDES AND LUBRICANT ADDITIVES) & AS DIRECT-ACTING DISINFECTANT.

Analytic Laboratory Methods

RAULIN F, TOUPANCE G; SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF VOLATILE ORGANIC SULFUR COMPOUNDS AND C1-C4 HYDROCARBONS; J CHROMAT 90: 218 (1974). GAS CHROMATOGRAPHY CAN BE USED FOR THE DETERMINATION OF ETHYLENE SULFIDE.

Interactions

WHEN TESTED FOR ETHYLENE-LIKE ACTIVITY & ETHYLENE ANTAGONISM USING TOBACCO LEAVES, ETHYLENE SULFIDE SHOWED APPARENT ETHYLENE ACTIVITY.

Dates

Last modified: 08-15-2023

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